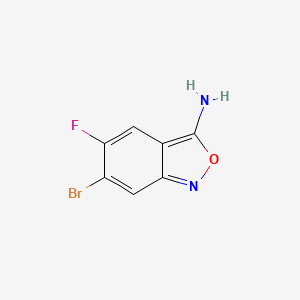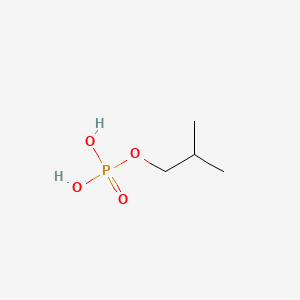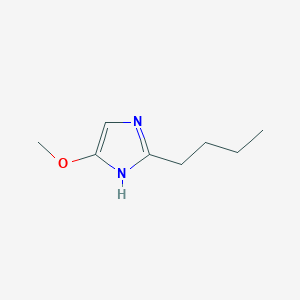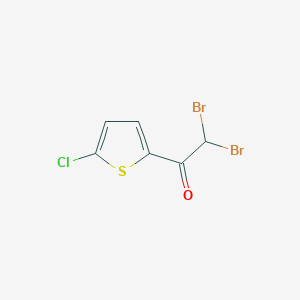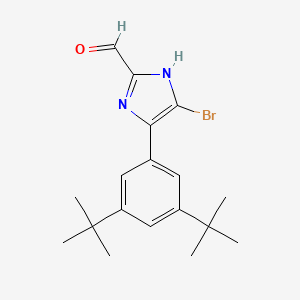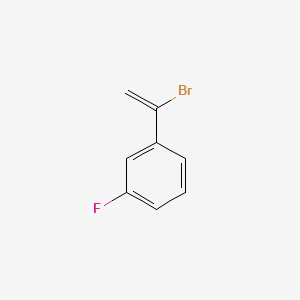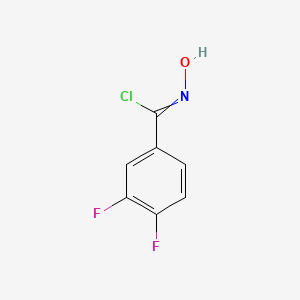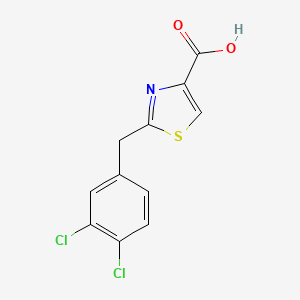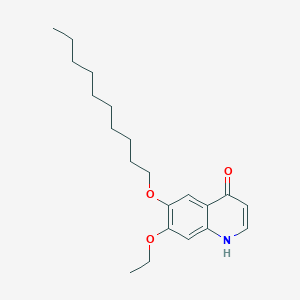
6-(Decyloxy)-7-ethoxyquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Decyloxy)-7-ethoxyquinolin-4-ol: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline, decyl bromide, and ethyl bromide.
Etherification: The first step involves the etherification of 4-hydroxyquinoline with decyl bromide in the presence of a base like potassium carbonate to form 6-(Decyloxy)quinolin-4-ol.
Ethoxylation: The next step is the ethoxylation of the intermediate product with ethyl bromide under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: 6-(Decyloxy)-7-ethoxyquinolin-4-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Antimicrobial Activity: Quinoline derivatives, including 6-(Decyloxy)-7-ethoxyquinolin-4-ol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: Due to its biological activity, the compound is a candidate for drug development, particularly in the areas of infectious diseases and cancer therapy.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Cosmetics: The compound may be used in cosmetic formulations for its potential antioxidant and antimicrobial properties.
作用機序
The mechanism of action of 6-(Decyloxy)-7-ethoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in oxidative stress, apoptosis, and cell proliferation. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
- 6-(Benzyloxy)-7-ethoxyquinolin-4-ol
- 6-(Hexyloxy)-7-ethoxyquinolin-4-ol
- 6-(Octyloxy)-7-ethoxyquinolin-4-ol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy substituent at the 6-position. These variations can influence the compound’s solubility, reactivity, and biological activity.
- Unique Features: 6-(Decyloxy)-7-ethoxyquinolin-4-ol, with its decyloxy group, may exhibit enhanced lipophilicity and membrane permeability compared to its shorter-chain analogs. This can result in improved bioavailability and efficacy in certain applications.
特性
分子式 |
C21H31NO3 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
6-decoxy-7-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31NO3/c1-3-5-6-7-8-9-10-11-14-25-20-15-17-18(16-21(20)24-4-2)22-13-12-19(17)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,22,23) |
InChIキー |
LMRHKSCZHPQSHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


